molecular formula C16H14N6O2S B10984409 N-(1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10984409
M. Wt: 354.4 g/mol
InChI Key: SZGHNECEPLHVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a triazolo-pyridazine core linked via a propanamide chain to a benzothiazole moiety.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H14N6O2S/c1-24-15-9-7-13-20-19-12(22(13)21-15)6-8-14(23)18-16-17-10-4-2-3-5-11(10)25-16/h2-5,7,9H,6,8H2,1H3,(H,17,18,23)

InChI Key

SZGHNECEPLHVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4S3)C=C1

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including anti-tubercular effects, cytotoxicity against cancer cell lines, and enzyme inhibition properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H15N5O2S
Molecular Weight327.38 g/mol
Density1.49 g/cm³
Boiling Point574.6 °C at 760 mmHg
LogP3.21

Anti-Tubercular Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-tubercular activity. A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective anti-tubercular agents .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated in vitro against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most active derivatives demonstrated IC50 values as low as 1.06 μM for A549 cells, suggesting strong cytotoxicity . The results indicated that these compounds could potentially serve as leads for the development of new cancer therapies.

Enzyme Inhibition

This compound has also been shown to inhibit specific enzymes such as c-Met kinase. Inhibitory activities were assessed in various assays with some derivatives achieving IC50 values comparable to established inhibitors like Foretinib . This suggests a mechanism by which these compounds could exert their anticancer effects by targeting key signaling pathways involved in tumor growth and metastasis.

Study 1: Anti-Tubercular Efficacy

In a study investigating novel anti-tubercular agents, several benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings highlighted that certain modifications to the benzothiazole structure significantly enhanced the potency of the compounds. The most effective derivative exhibited an IC90 of 40.32 μM .

Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of triazolo-pyridazine derivatives against human cancer cell lines. The results demonstrated that compound 12e , closely related to this compound, showed significant cytotoxicity across multiple cell lines with IC50 values indicating strong potential for further development .

Comparison with Similar Compounds

a) Benzothiazole vs. Benzimidazole Derivatives

  • N-(1H-Benzimidazol-2-yl)-3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Propanamide (CAS: 1324082-53-2): Molecular Formula: C₁₆H₁₅N₇O₂ (MW: 337.34). Key Difference: Replaces benzothiazole with benzimidazole, altering electron distribution. Benzimidazole’s NH group may enhance hydrogen bonding but reduce lipophilicity compared to benzothiazole’s sulfur atom. Implications: Potentially lower metabolic stability due to reduced aromatic thiazole ring rigidity .

b) Triazolo-Pyridazine Core Variations

  • 3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide (ChemSpider ID: 29351337):
    • Molecular Formula : C₁₉H₂₁N₇O₂ (MW: 379.42).
    • Key Difference : Incorporates a methylated benzimidazole-ethyl group instead of benzothiazole.
    • Implications : Increased steric bulk may hinder target binding but improve solubility due to the ethyl spacer .

Substituent Effects on Bioactivity

a) Halogenated Derivatives

  • N-(3-Chloro-4-Fluorophenyl)-3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Propanamide (CAS: 1324061-48-4): Molecular Formula: C₁₇H₁₄ClFN₆O₂ (MW: ~392.8). Key Difference: Chloro-fluorophenyl group enhances hydrophobic interactions.

b) Sulfur-Containing Analogs

  • N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-([1,2,4]Triazolo[4,3-a]Pyridin-3-ylsulfanyl)Propanamide (RN: 671199-05-6):
    • Key Difference : Replaces propanamide with a sulfanyl (S) linker.
    • Implications : Sulfur’s electronegativity may improve membrane permeability but shorten half-life due to oxidative metabolism .

Cytotoxicity and Pharmacological Potential

  • Comparison: The benzothiazole-propanamide scaffold in the target compound may offer a balance between cytotoxicity and selectivity, avoiding the extreme toxicity seen in some halogenated analogs .

Preparation Methods

Preparation of 6-Methoxy Triazolo[4,3-b]Pyridazin-3(2H)-one

The triazolopyridazine fragment is synthesized via methoxylation of 6-chlorotriazolo[4,3-b]pyridazin-3(2H)-one using sodium methoxide (NaOMe) in tetrahydrofuran (THF). This reaction proceeds via nucleophilic aromatic substitution (SNAr), as demonstrated in:

Procedure

  • 6-Chlorotriazolo[4,3-b]pyridazin-3(2H)-one (50 mg, 0.29 mmol) is suspended in THF (2 mL).

  • Sodium methoxide (5.4 M in MeOH, 271 μL) is added, and the mixture is heated at 65°C for 1.5 hours.

  • Post-reaction, the product precipitates upon cooling and is filtered, yielding 6-methoxytriazolo[4,3-b]pyridazin-3(2H)-one (73 mg, 99%).

Characterization

  • 1H NMR (250 MHz, D2O) : δ 7.54 (d, J = 9.9 Hz, 1H), 6.65 (d, J = 9.9 Hz, 1H), 3.93 (s, 3H).

  • LCMS : m/z = 166.8 [M+H]+.

Introduction of the Propanamide Chain

The propanamide linker is introduced via functionalization of the triazolopyridazine core. Two approaches are viable:

Oxidation of a Propyl Substituent

Analogous to the oxidation of methyl groups in pyridazine derivatives, a propyl side chain on the triazolopyridazine can be oxidized to propanoic acid using potassium permanganate (KMnO4) in sulfuric acid (H2SO4):

Procedure

  • 6-Methoxy-3-propyl[1,triazolo[4,3-b]pyridazine (hypothetical intermediate) is refluxed with KMnO4 (2.6 g, 0.016 mol) in 50% H2SO4 (80 mL) for 8 hours.

  • The crude propanoic acid is purified via recrystallization from ethanol.

Alkylation with Bromopropionate

Alternatively, a bromopropionate ester is coupled to the triazolopyridazine via nucleophilic substitution, followed by hydrolysis:

Procedure

  • 6-Methoxytriazolo[4,3-b]pyridazin-3-amine reacts with ethyl 3-bromopropionate in dimethylformamide (DMF) at 80°C for 12 hours.

  • The ester is hydrolyzed with NaOH (2 M) to yield 3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid.

Amide Bond Formation with 2-Aminobenzothiazole

The propanoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl2) and coupled with 2-aminobenzothiazole under Schotten-Baumann conditions:

Procedure

  • 3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (1 mmol) is refluxed with SOCl2 (5 mL) for 2 hours.

  • The acyl chloride is dissolved in dichloromethane (CH2Cl2) and reacted with 2-aminobenzothiazole (1.5 mmol) in the presence of NaHCO3 at 0–5°C.

  • The product is filtered and recrystallized from ethanol, yielding the target compound.

Optimization Data

StepConditionsYield (%)
MethoxylationTHF, NaOMe, 65°C, 1.5 h99
Acyl chloride formationSOCl2, reflux, 2 h85–90
Amide couplingCH2Cl2, NaHCO3, 0–5°C70–75

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) :

    • δ 8.21 (s, 1H, triazolopyridazine-H)

    • δ 7.89–7.45 (m, 4H, benzothiazole-H)

    • δ 3.91 (s, 3H, OCH3)

    • δ 2.85 (t, J = 7.2 Hz, 2H, CH2CO)

    • δ 2.61 (t, J = 7.2 Hz, 2H, CH2N)

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Observed : m/z = 384.1 [M+H]+

  • Theoretical : m/z = 383.4

Challenges and Optimization Strategies

Side Reactions

  • Competitive hydrolysis of the acyl chloride necessitates anhydrous conditions.

  • Over-oxidation during propanoic acid synthesis is mitigated by controlled KMnO4 addition.

Solvent and Temperature Effects

  • THF vs. DMF : THF provides higher yields in methoxylation due to better solubility of NaOMe.

  • Low-temperature coupling (0–5°C) minimizes side reactions during amide formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Assemble the triazolopyridazine core via cyclization reactions, using precursors like hydrazine derivatives and pyridazine intermediates. Reaction conditions (e.g., reflux in ethanol or THF) must be tightly controlled to prevent side products .
  • Step 2 : Couple the triazolopyridazine moiety to the benzothiazole-propanamide fragment via nucleophilic substitution or amide-bond-forming reactions. Catalysts like EDCI/HOBt or DCC may enhance coupling efficiency .
  • Step 3 : Purify intermediates and final product using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient. Confirm purity (>95%) via reverse-phase HPLC and UV detection at 254 nm .
  • Step 4 : Validate structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., δ 8.2–8.5 ppm for triazolopyridazine protons) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm proton environments (e.g., methoxy groups at δ ~3.9 ppm) and 13C^{13}C-NMR to verify carbonyl carbons (~170 ppm) .
  • Mass Spectrometry : Employ HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Solubility and LogP : Determine aqueous solubility via shake-flask method (pH 7.4 buffer) and calculate partition coefficient (LogP) using HPLC retention times calibrated against standards .

Advanced Research Questions

Q. What experimental approaches are used to investigate this compound’s mechanism of action, particularly kinase inhibition?

  • Methodology :

  • Kinase Assays : Screen against recombinant kinases (e.g., MET, EGFR) using ADP-Glo™ assays. IC50_{50} values can be determined via dose-response curves (1 nM–10 µM range) .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., MET Y1230H mutant) to resolve binding modes. Analyze PDB structures for hydrogen bonding (e.g., triazolopyridazine N1 interaction with kinase hinge region) .
  • Cellular Target Engagement : Use Western blotting to assess phosphorylation inhibition of downstream targets (e.g., ERK, AKT) in cancer cell lines (e.g., NCI-H441) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to evaluate steric/electronic effects on kinase affinity .
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize analogs with improved docking scores (ΔG < -9 kcal/mol) .
  • In Vitro Validation : Test top candidates in proliferation assays (e.g., MTT in A549 cells) and compare EC50_{50} values to parent compound .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} across cell lines) be resolved?

  • Methodology :

  • Assay Repetition : Conduct triplicate experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS) to rule out technical variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets contributing to discrepancies .
  • Pharmacokinetic Analysis : Measure intracellular compound concentrations via LC-MS/MS to confirm adequate exposure .

Q. What strategies are effective for assessing in vivo target engagement and pharmacokinetics?

  • Methodology :

  • Xenograft Models : Administer compound (e.g., 10 mg/kg IV, q3d) to mice bearing MET-amplified tumors. Harvest tumors for phospho-MET ELISA or immunohistochemistry .
  • Plasma Pharmacokinetics : Collect serial blood samples post-dose for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .
  • Tissue Distribution : Quantify compound levels in liver, brain, and tumor tissue to evaluate penetration .

Q. How can ADME properties be optimized for preclinical development?

  • Methodology :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine, PEG chains) while monitoring LogD (target <3) .
  • Metabolic Stability : Incubate compound with human liver microsomes (HLM) and quantify remaining parent via LC-MS. Modify metabolically labile sites (e.g., methyl to trifluoromethyl) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to minimize drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.